1H-pyrrole-2-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-sulfinic acid is an organic compound with the molecular formula C4H5NO2S It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-sulfinic acid can be synthesized through several methods. One common approach involves the reaction of pyrrole with sulfur dioxide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and practical method for producing the compound .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include additional purification steps, such as crystallization or chromatography, to obtain a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole-2-sulfinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: The sulfinic acid group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted pyrrole derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-sulfinic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1H-pyrrole-2-sulfinic acid exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- Pyrrole-2-carboxylic acid
- Pyrrole-2-sulfonic acid
- Pyrrole-2-thiol
Comparison: 1H-Pyrrole-2-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity compared to other pyrrole derivatives. For instance, while pyrrole-2-carboxylic acid primarily undergoes carboxylation reactions, this compound is more versatile, participating in oxidation, reduction, and substitution reactions .
Eigenschaften
Molekularformel |
C4H5NO2S |
---|---|
Molekulargewicht |
131.16 g/mol |
IUPAC-Name |
1H-pyrrole-2-sulfinic acid |
InChI |
InChI=1S/C4H5NO2S/c6-8(7)4-2-1-3-5-4/h1-3,5H,(H,6,7) |
InChI-Schlüssel |
OYKBMFGEJSEQPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C1)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.